7-Bromo-5-chlorobenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClS |
|---|---|
Molecular Weight |
247.54 g/mol |
IUPAC Name |
7-bromo-5-chloro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrClS/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H |
InChI Key |
INZLVUHXYROTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C=C(C=C21)Cl)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 7 Bromo 5 Chlorobenzo B Thiophene
Electrophilic Aromatic Substitution Reactions of the Benzo[b]thiophene Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems, including benzo[b]thiophene. The regioselectivity of these reactions is governed by the inherent reactivity of the heterocyclic core and the directing effects of existing substituents.
Inherent Reactivity of the Benzo[b]thiophene System
The benzo[b]thiophene ring system exhibits differential reactivity across its positions. Studies on the parent molecule have established a general order of reactivity for electrophilic attack, which is typically 3 > 2 > 6 > 5 > 4 > 7. epa.gov This indicates a preference for substitution on the electron-rich thiophene (B33073) ring over the benzene (B151609) portion. All positions on the benzo[b]thiophene core are generally more reactive than benzene itself. epa.gov
Directing Effects of Halogen Substituents
In 7-Bromo-5-chlorobenzo[b]thiophene, the chloro and bromo groups significantly influence the outcome of EAS reactions. Halogens are classified as deactivating, ortho-, para-directing groups. youtube.comaakash.ac.in Their influence stems from two opposing electronic effects:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the entire ring towards electrophilic attack compared to unsubstituted benzene. stackexchange.com
Resonance Effect (+R): The lone pairs on the halogen atoms can be donated to the aromatic π-system, increasing electron density, particularly at the ortho and para positions. aakash.ac.instackexchange.com
The 5-chloro substituent directs incoming electrophiles to its ortho positions (C4 and C6).
The 7-bromo substituent directs to its ortho position (C6).
Considering these directing effects, position C6 is electronically favored by both halogens, while C4 is activated by the chlorine atom. However, given that the thiophene ring (positions 2 and 3) is intrinsically more reactive than the benzene ring, epa.gov electrophilic substitution is most likely to occur at the C2 or C3 positions, despite the deactivating nature of the halogens on the adjacent ring.
Cross-Coupling Reactions Involving Carbon-Halogen Bonds in Benzothiophene (B83047) Derivatives (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The carbon-halogen bonds in this compound are key reactive sites for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (generally C-I > C-Br > C-Cl) allows for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is highly effective for modifying halogenated thiophenes. nih.gov This palladium-catalyzed reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govresearcher.life For this compound, the C-Br bond at position 7 would be expected to react selectively over the C-Cl bond at position 5, enabling the synthesis of 7-aryl-5-chlorobenzo[b]thiophenes. Further coupling at the C5 position would require more forcing conditions.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is applicable to aryl bromides and chlorides, though aryl bromides are generally more reactive. beilstein-journals.org The C7-Br bond of this compound could be selectively coupled with various alkenes to introduce vinyl groups, providing a route to more complex structures. The reaction is typically carried out in the presence of a base and a palladium catalyst. wikipedia.orgnih.gov
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing arylalkynes and conjugated enynes under mild conditions. nih.govlibretexts.org The 7-bromo substituent serves as a reactive handle for Sonogashira coupling, allowing for the introduction of an alkynyl moiety at this position while leaving the 5-chloro substituent intact for potential subsequent transformations.
Table 1: Overview of Cross-Coupling Reactions at the C7-Br Bond
| Reaction | Coupling Partner | Catalyst/Reagents | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | 7-Aryl-5-chlorobenzo[b]thiophene |
| Heck | Alkene | Pd(0) catalyst, Base | 7-Vinyl-5-chlorobenzo[b]thiophene |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-5-chlorobenzo[b]thiophene |
Directed ortho Metalation (DoM) Strategies and Lithiation Chemistry
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. organic-chemistry.orgwikipedia.org While this compound lacks a classical strong DMG, its reactivity with organolithium reagents is still significant through two main pathways:
Halogen-Metal Exchange: The bromine atom at C7 is susceptible to halogen-metal exchange with alkyllithium reagents like n-butyllithium. This reaction is generally faster for bromine than for chlorine, leading to the selective formation of the 7-lithio-5-chlorobenzo[b]thiophene intermediate. This organolithium species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, TMSCl) to install a new functional group at the C7 position.
Direct Deprotonation: The protons on the thiophene ring, particularly at C2, are the most acidic. uwindsor.ca In the presence of a strong non-nucleophilic base like lithium diisopropylamide (LDA), direct deprotonation can occur. The resulting lithiated species can then be functionalized with an electrophile. The choice of base and reaction conditions determines the competition between halogen-metal exchange and direct deprotonation.
Halogen Dance Rearrangements and Mechanistic Investigations of Bromothiophenes
The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This phenomenon has been extensively studied in bromothiophenes. nih.govwhiterose.ac.uk The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), and proceeds through a series of deprotonation and halogen-transfer steps. ic.ac.uk
For mixed di-halogenated thiophenes, a preferential migration order has been observed: I > Br > Cl. ic.ac.uk This suggests that in this compound, the bromine atom would be the one to "dance." The mechanism involves the formation of a lithiated intermediate, which then rearranges to a more thermodynamically stable isomer. ic.ac.ukias.ac.in The driving force is the formation of the most stable organolithium intermediate, where the lithium resides at the most acidic position. ic.ac.uk This rearrangement offers a synthetic route to substituted isomers that are not easily accessible through direct synthesis.
Oxidation and Reduction Chemistry of the Thiophene Sulfur and Halogen Substituents
Oxidation of the Thiophene Sulfur
The sulfur atom in the benzo[b]thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (S,S-dioxide). nih.gov These transformations alter the electronic properties and steric profile of the molecule.
Sulfoxide Formation: The first oxidation to the sulfoxide can be achieved using oxidizing agents like hydrogen peroxide, often catalyzed by methyltrioxorhenium(VII). nih.gov The rate of this step is generally increased by electron-donating groups on the ring.
Sulfone Formation: Further oxidation to the sulfone is also possible. nih.govresearchgate.net The presence of electron-withdrawing groups, such as the chloro and bromo substituents in the title compound, can facilitate this second oxidation step. nih.gov A mixture of H₂O₂ and P₂O₅ has been shown to be effective for the oxidation of electron-poor benzo[b]thiophenes to their sulfones. researchgate.net
Reduction of Halogen Substituents
The carbon-halogen bonds can be reduced, leading to dehalogenation. This can occur as a side reaction in various metal-catalyzed processes, such as Heck couplings, beilstein-journals.org or can be carried out intentionally. Catalytic hydrogenation using a palladium catalyst or reduction with active metals can replace the halogen atoms with hydrogen. Selective reduction of the C-Br bond over the C-Cl bond is often possible under carefully controlled conditions.
Advanced Spectroscopic and Crystallographic Elucidation in Research Context
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 7-Bromo-5-chlorobenzo[b]thiophene. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the definitive confirmation of the compound's structure and the differentiation between potential isomers.
In the ¹H NMR spectrum of a related compound, 5-chloro-2-(4-methoxyphenyl)benzo[b]thiophene, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are characteristic of their positions on the benzo[b]thiophene ring system. For instance, the proton signals appear in the range of δ 7.21–7.72 ppm. nih.gov Similarly, for this compound, the protons on the benzene (B151609) ring would show specific resonances and coupling constants influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
¹³C NMR spectroscopy further corroborates the structure by providing the chemical shifts of each carbon atom in the molecule. For example, in 5-chloro-2-(4-(methoxymethoxy)phenyl)benzo[b]thiophene, the carbon signals are observed between δ 56.1 and 157.7 ppm. nih.gov The specific chemical shifts of the carbon atoms in this compound, particularly those directly bonded to the halogen atoms, are highly diagnostic. The ability of NMR to distinguish between subtle differences in the electronic environments of atomic nuclei makes it highly effective for differentiating between isomers of bromo-chlorobenzo[b]thiophene, where the positions of the halogen atoms vary. researchgate.net The analysis of coupling patterns and chemical shifts allows for the unambiguous assignment of the 7-bromo and 5-chloro substitution pattern. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzo[b]thiophenes Note: This table is illustrative and based on data from related structures. Actual chemical shifts for this compound may vary.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 5-Chloro-2-(4-methoxyphenyl)benzo[b]thiophene nih.gov | ¹H | 3.86, 6.96, 7.21-7.26, 7.34, 7.63, 7.68-7.72 |
| 5-Chloro-2-(4-(methoxymethoxy)phenyl)benzo[b]thiophene nih.gov | ¹H | 3.51, 5.22, 7.09-7.12, 7.25, 7.34, 7.60-7.63, 7.69-7.71 |
| 5-Allyl-2-(4-(methoxymethoxy)phenyl)benzo[b]thiophene nih.gov | ¹H | 3.46-3.48, 5.07-5.13, 5.19, 6.01, 7.06-7.13, 7.35, 7.53, 7.59-7.61, 7.70 |
| 5-Allyl-2-(4-methoxyphenyl)benzo[b]thiophene nih.gov | ¹H | 3.49, 3.80, 5.06-5.16, 6.02, 6.90-6.98, 7.13, 7.36, 7.54, 7.63, 7.71 |
| 5-Chloro-2-(4-(methoxymethoxy)phenyl)benzo[b]thiophene nih.gov | ¹³C | 56.1, 94.4, 116.7 (2C), 117.7, 122.8, 123.2, 124.4, 127.7, 127.8 (2C), 130.7, 137.3, 142.0, 146.1, 157.7 |
| 5-Chloro-2-(4-methoxyphenyl)benzo[b]thiophene nih.gov | ¹³C | 54.6, 114.5 (2C), 118.6, 122.3, 123.4, 124.5, 127.7, 127.9 (2C), 130.6, 137.4, 141.3, 146.4, 160.1 |
| 5-Allyl-2-(4-(methoxymethoxy)phenyl)benzo[b]thiophene nih.gov | ¹³C | 40.2, 56.1, 94.4, 115.8, 116.7 (2C), 118.4, 122.1, 123.0, 125.3, 127.7 (2C), 128.3, 136.5, 137.2, 137.7, 141.3, 144.3, 157.4 |
| 5-Allyl-2-(4-methoxyphenyl)benzo[b]thiophene nih.gov | ¹³C | 40.2, 55.4, 114.3 (2C), 115.8, 118.0, 122.0, 122.9, 125.1, 127.2, 127.7 (2C), 136.4, 137.1, 137.7, 141.3, 144.4, 159.8 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula. nih.gov The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for the molecular ion, providing definitive evidence for the presence of these halogens.
Electron ionization (EI) is a common MS technique that can induce fragmentation of the molecule. The analysis of these fragment ions provides a fragmentation pathway that can be pieced together to confirm the structure of the parent molecule. researchgate.net The fragmentation of benzo[b]thiophene derivatives often involves the loss of the substituents and cleavage of the thiophene (B33073) ring. researchgate.net The specific fragmentation pattern of this compound would be unique and serve as a fingerprint for its identification.
Table 2: High-Resolution Mass Spectrometry Data for Substituted Benzo[b]thiophenes This table illustrates the precision of HRMS in determining the molecular formula of related compounds.
| Compound | Predicted m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Difference (ppm) |
|---|---|---|---|
| 5-Chloro-2-(4-(methoxymethoxy)phenyl)benzo[b]thiophene nih.gov | 305.0403 | 305.0396 | 2.02 |
| 5-Chloro-2-(4-methoxyphenyl)benzo[b]thiophene nih.gov | 275.0297 | 275.0300 | -1.04 |
| 5-Allyl-2-(4-(methoxymethoxy)phenyl)benzo[b]thiophene nih.gov | 311.1100 | 311.1108 | -2.62 |
| 5-Allyl-2-(4-methoxyphenyl)benzo[b]thiophene nih.gov | 281.0995 | 281.1000 | -1.98 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.de The absorption of infrared radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific vibrational transitions within the molecule, such as stretching and bending of bonds. su.sewiley-vch.de The resulting spectra provide a characteristic "fingerprint" of the compound. uni-siegen.de
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the benzo[b]thiophene core and the C-Br and C-Cl bonds. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene ring also gives rise to a characteristic band.
Table 3: General Regions of Characteristic Infrared Absorptions for Benzo[b]thiophene Derivatives This table provides an overview of expected vibrational frequencies. Specific values for this compound will be unique.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | 750 - 650 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination of Benzo[b]thiophene Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. mit.edu For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of information.
The analysis would confirm the planar structure of the benzo[b]thiophene ring system and the exact positions of the bromine and chlorine atoms. It would also provide precise bond lengths and bond angles for the entire molecule. nih.govsemanticscholar.org Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the physical properties of the solid-state material. While a crystal structure for 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b] bldpharm.comresearchgate.netthiazepin-4(5H)-one has been reported, demonstrating the utility of this technique for related heterocyclic systems, specific crystallographic data for this compound is not yet publicly available. researchgate.net The development of time-resolved X-ray diffraction techniques also opens up the possibility of studying the structure of excited states of such molecules. buffalo.edu
Elemental Analysis for Purity Assessment in Research Samples
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For a newly synthesized batch of this compound, elemental analysis is crucial for confirming its empirical formula and assessing its purity.
The experimentally determined percentages of carbon, hydrogen, sulfur, bromine, and chlorine are compared to the theoretically calculated values based on the molecular formula C₈H₄BrClS. A close agreement between the found and calculated values, typically within ±0.4%, is considered evidence of high purity. researchgate.net Any significant deviation may indicate the presence of impurities, such as starting materials, byproducts, or residual solvents. Therefore, elemental analysis serves as a critical quality control measure in a research setting, ensuring the integrity of the sample for subsequent studies and applications. researchgate.net
Table 4: Theoretical Elemental Composition of this compound (C₈H₄BrClS)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 36.74% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.55% |
| Bromine | Br | 79.90 | 1 | 79.90 | 30.55% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.56% |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.26% |
| Total | 247.54 | 100.00% |
Computational and Theoretical Chemistry Investigations of Halogenated Benzo B Thiophenes
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity of Benzo[b]thiophene Halogenated Compounds
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of halogenated benzo[b]thiophenes. rsc.orgnih.gov DFT studies allow for the calculation of various molecular properties that dictate the stability and reactivity of these compounds.
The introduction of halogen atoms, such as bromine and chlorine, into the benzo[b]thiophene framework significantly influences its electronic structure. These electron-withdrawing groups can alter the electron density distribution across the molecule. DFT calculations can quantify these changes by mapping the electrostatic potential surface, revealing regions of positive or negative potential that are susceptible to electrophilic or nucleophilic attack, respectively.
The stability of halogenated benzo[b]thiophenes can be assessed by calculating their total electronic energy and the energies of their frontier molecular orbitals (HOMO and LUMO). A larger HOMO-LUMO gap generally indicates higher kinetic stability. nih.gov For 7-Bromo-5-chlorobenzo[b]thiophene, the positions of the halogen substituents are expected to modulate this energy gap.
Reactivity descriptors derived from DFT calculations, such as global electrophilicity and nucleophilicity indices, provide a quantitative measure of the molecule's reactivity. conicet.gov.ar For instance, the electrophilicity index can predict how a halogenated benzo[b]thiophene will behave in reactions with nucleophiles. The substitution of a hydrogen atom with a nitro group, which is strongly electron-withdrawing, has been shown to increase the electrophilicity of the thiophene (B33073) ring. conicet.gov.ar A similar effect is anticipated with halogen substituents.
Table 1: Calculated Electronic Properties of Benzo[b]thiophene and a Halogenated Derivative using DFT
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzo[b]thiophene | -6.25 | -1.10 | 5.15 |
| This compound | -6.45 | -1.50 | 4.95 |
Note: The values for this compound are illustrative and based on general trends observed for halogenated aromatic compounds.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. sciencegate.app By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can understand how a molecule will interact with other chemical species. The energies and spatial distributions of these orbitals are key to predicting reaction pathways.
For this compound, the HOMO is expected to be distributed primarily over the benzo[b]thiophene ring system, with some contribution from the sulfur atom's lone pairs. The LUMO, on the other hand, will likely have significant contributions from the carbon atoms of the thiophene ring and be influenced by the electron-withdrawing halogen atoms.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting reactivity. sciencegate.app A smaller gap suggests that the molecule is more polarizable and more reactive. In reactions, the HOMO of a nucleophile will interact with the LUMO of an electrophile. FMO analysis can thus predict the regioselectivity of reactions, such as electrophilic aromatic substitution or nucleophilic addition. For instance, in Diels-Alder reactions involving thiophene derivatives, the analysis of frontier orbitals can predict the most likely sites of addition. conicet.gov.ar
Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors
| Parameter | Description | Predicted Value for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.45 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.50 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.95 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.975 eV |
| Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.475 eV |
| Electrophilicity Index (ω) | χ²/2η | ~ 3.19 eV |
Note: These values are estimations based on typical DFT calculations for similar molecules.
Investigation of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking) in Halogenated Thiophenes
Non-covalent interactions play a crucial role in the solid-state packing and supramolecular chemistry of halogenated thiophenes. rsc.orgrsc.org These interactions, while weaker than covalent bonds, govern the self-assembly of molecules and influence their physical properties.
Halogen Bonding: Halogen atoms, particularly bromine and iodine, can act as electrophilic centers (σ-holes) and participate in halogen bonding with nucleophilic atoms like oxygen, nitrogen, or sulfur. rsc.orgrsc.org In this compound, the bromine atom is a potential halogen bond donor. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these interactions. acs.orgnih.govuit.no
π-Stacking: The aromatic benzo[b]thiophene core can participate in π-stacking interactions, where the π-electron clouds of adjacent molecules interact favorably. The presence of halogen atoms can modulate the strength and geometry of these interactions by altering the quadrupole moment of the aromatic system.
Computational studies, often employing methods like DFT with dispersion corrections or Møller-Plesset perturbation theory (MP2), are essential for accurately describing these weak interactions. nih.govuit.no Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in the crystalline state. acs.org
Table 3: Common Non-Covalent Interactions in Halogenated Benzo[b]thiophenes
| Interaction Type | Description | Key Atoms Involved in this compound |
| Halogen Bonding | An attractive interaction between a halogen atom (as a Lewis acid) and a Lewis base. | Br···O, Br···N, Br···S |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzo[b]thiophene rings of adjacent molecules. |
| C-H···π Interactions | An interaction between a C-H bond and a π-system. | C-H bonds of one molecule and the π-cloud of another. |
| Halogen···π Interactions | An interaction between a halogen atom and a π-system. | Br or Cl atom and the π-cloud of an adjacent ring. |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms and understanding the factors that control reaction rates and product distributions. For halogenated benzo[b]thiophenes, this can involve studying electrophilic cyclization reactions to form the benzo[b]thiophene core or subsequent functionalization reactions. nih.gov
By mapping the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate.
For example, the synthesis of 3-halobenzo[b]thiophenes can be achieved through the electrophilic cyclization of 2-alkynylthioanisoles. nih.gov Computational modeling can be used to explore the mechanism of this cyclization, including the role of the electrophilic halogen source and the nature of the intermediates involved. The calculated reaction pathway can provide insights into the regioselectivity and stereoselectivity of the reaction.
Table 4: Key Computational Steps in Reaction Mechanism Elucidation
| Computational Task | Purpose | Information Obtained |
| Geometry Optimization | To find the lowest energy structures of reactants, products, and intermediates. | Bond lengths, bond angles, and dihedral angles. |
| Transition State Search | To locate the saddle point on the potential energy surface connecting reactants and products. | The geometry and energy of the transition state. |
| Frequency Calculation | To characterize stationary points as minima (reactants, products) or transition states and to calculate zero-point vibrational energies. | Vibrational frequencies, confirmation of transition state (one imaginary frequency). |
| Intrinsic Reaction Coordinate (IRC) Calculation | To confirm that a transition state connects the correct reactant and product. | The minimum energy path of the reaction. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Descriptors (purely theoretical applications)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. nih.govnih.gov In a purely theoretical context, these models can be developed using descriptors calculated solely from the molecular structure.
For halogenated benzo[b]thiophenes, a QSAR/QSPR study would involve calculating a wide range of molecular descriptors for a set of related compounds. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
Constitutional descriptors relate to the chemical composition (e.g., molecular weight, number of halogen atoms).
Topological descriptors describe the connectivity of atoms in the molecule.
Geometrical descriptors relate to the 3D structure of the molecule.
Quantum-chemical descriptors are derived from quantum mechanical calculations and include properties like HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov
Once these descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a mathematical model that correlates the descriptors with a particular property of interest (e.g., reactivity, stability). nih.govipb.pt Such models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Table 5: Examples of Theoretical Descriptors Used in QSAR/QSPR for Halogenated Benzo[b]thiophenes
| Descriptor Category | Example Descriptors |
| Constitutional | Molecular Weight, Number of Bromine Atoms, Number of Chlorine Atoms |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges |
Applications in Advanced Organic Synthesis and Materials Science Research
7-Bromo-5-chlorobenzo[b]thiophene as a Versatile Synthetic Building Block and Intermediate
This compound is a key intermediate in organic synthesis, particularly valued for its role in constructing more complex molecular structures. The differential reactivity of the bromine and chlorine atoms, along with the potential for substitution on the thiophene (B33073) ring, allows for a stepwise and controlled functionalization. This makes it a versatile precursor for a variety of target molecules.
The presence of two different halogen atoms on the benzo[b]thiophene core allows for selective reactions. For instance, the bromine at the 7-position can be targeted for reactions such as metal-halogen exchange or cross-coupling, while the chlorine at the 5-position remains intact for subsequent transformations. This regioselective reactivity is a significant advantage in multi-step syntheses.
Derivatives of halogenated benzo[b]thiophenes are instrumental in the synthesis of various compounds. For example, 3-halobenzo[b]thiophenes can be synthesized through environmentally friendly halocyclization reactions. nih.gov These reactions often utilize simple sodium halides as the halogen source and can be carried out in green solvents like ethanol (B145695). uwf.edunih.govresearchgate.net The resulting halogenated benzo[b]thiophenes can then undergo further modifications to produce a diverse range of functionalized molecules. researchgate.netscribd.com
Development of Complex Organic Scaffolds and Molecular Architectures Using Halogenated Benzo[b]thiophenes
The strategic placement of halogen atoms on the benzo[b]thiophene scaffold, as seen in this compound, is instrumental in the construction of intricate organic molecules. The halogens serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.
The ability to selectively functionalize the different positions of the benzo[b]thiophene core allows for the systematic construction of complex, three-dimensional structures. This is particularly important in medicinal chemistry and materials science, where the precise arrangement of atoms dictates the molecule's function. For example, by first reacting at the more labile C-Br bond and subsequently at the C-Cl bond, chemists can introduce different substituents in a controlled manner, leading to highly tailored molecular architectures.
The synthesis of regioselectively functionalized benzo[b]thiophenes often involves key steps like ortho-lithiation and electrophilic halocyclization. researchgate.netscribd.com These methods provide access to a wide array of 2,3,7-trisubstituted benzo[b]thiophenes, demonstrating the versatility of halogenated benzo[b]thiophenes in building complex scaffolds.
Precursors for Organic Semiconductors and Optoelectronic Materials Research
Benzo[b]thiophene and its derivatives are a significant class of materials in the field of organic electronics due to their favorable electronic and photophysical properties. researchgate.net The fused ring system provides a rigid and planar backbone, which is conducive to efficient charge transport. The introduction of halogen atoms, as in this compound, can further modulate these properties.
Halogenation can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which are critical parameters for organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). bohrium.comnih.gov By serving as a precursor, this compound can be incorporated into larger conjugated systems through polymerization or by attachment to other chromophoric units. rsc.org
Research has shown that benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives are widely used for designing solution-processable semiconducting molecules and polymers due to their planarity and ease of modification. nih.govresearchgate.net The synthesis of such materials often starts from halogenated precursors, highlighting the importance of compounds like this compound in the development of next-generation organic electronic materials.
Table 1: Selected Benzo[b]thiophene Derivatives in Organic Electronics
| Compound/Derivative Class | Application Area | Key Properties Influenced by Structure |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives | Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, on/off ratio. bohrium.com |
| Current time information in Pasuruan, ID.Benzothieno[3,2-b] Current time information in Pasuruan, ID.benzothiophene (B83047) (BTBT) derivatives | OFETs, Dye-Sensitized Solar Cells (DSSCs), Organic Photovoltaics (OPVs) | High charge mobility, aggregation-induced emission (AIE). rsc.org |
| Benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives | Organic Solar Cells (OSCs) | Tunable optoelectronic properties, deep HOMO energy levels. nih.govresearchgate.net |
Role in the Synthesis of Agrochemical Research Compounds (excluding biological efficacy studies)
In the field of agrochemical research, the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal properties is a continuous effort. Heterocyclic compounds, including benzo[b]thiophenes, are often explored as core structures for new active ingredients. This compound can serve as a starting material for the synthesis of such research compounds.
The synthetic utility of this molecule lies in its ability to be transformed into a variety of derivatives through the modification of its halogen substituents. For example, the bromine and chlorine atoms can be replaced with other functional groups via nucleophilic substitution or cross-coupling reactions, leading to a library of new chemical entities for screening.
While the biological efficacy of these synthesized compounds is outside the scope of this discussion, the chemical transformations themselves are of significant interest. The development of efficient and scalable synthetic routes to potential agrochemicals is a key aspect of this research area. The use of green chemistry principles, such as employing environmentally benign reagents and solvents in the synthesis of halogenated thiophenes, is also a relevant consideration. uwf.edunih.govresearchgate.net
Design and Synthesis of Ligands for Catalysis (general organic chemistry application)
The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of a metal catalyst. The benzo[b]thiophene scaffold can be incorporated into ligand structures to create unique electronic and steric environments around a metal center.
This compound can be used as a starting point for the synthesis of such ligands. The halogen atoms provide convenient handles for introducing coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes. For example, a Suzuki or Stille coupling reaction at the 7-position could be used to attach a phosphine-containing aryl group, while the 5-chloro substituent could be retained or modified in a subsequent step.
The rigid nature of the benzo[b]thiophene core can be advantageous in ligand design, as it can lead to well-defined catalyst structures and improved selectivity in catalytic reactions. The synthesis of such tailored ligands is a fundamental aspect of modern organic chemistry and catalyst development.
Analytical Methodologies for Research Grade 7 Bromo 5 Chlorobenzo B Thiophene
Chromatographic Techniques for Purity Profiling and Separation
Chromatographic methods are indispensable for the separation and purity assessment of 7-Bromo-5-chlorobenzo[b]thiophene, allowing for the detection and quantification of impurities that may arise during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for determining the purity of this compound. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. researchgate.net For benzothiophene (B83047) and its derivatives, C18 columns are frequently employed. researchgate.net
A hypothetical HPLC method for the purity profiling of this compound could be developed using a C18 column with a gradient elution. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com A photodiode array (PDA) or UV detector would be suitable for detection, as benzothiophenes exhibit strong UV absorbance. researchgate.net The quantification of the target compound and its impurities is achieved by comparing their peak areas to that of a reference standard.
Table 1: Illustrative HPLC Method for this compound Purity Analysis
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS):
For the analysis of volatile and semi-volatile impurities, GC-MS is the method of choice. thermofisher.com This technique is particularly valuable for identifying by-products from the synthesis of this compound, as well as any residual starting materials or solvents. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information for identification. thermofisher.com In the analysis of pharmaceutical materials, GC-MS is a powerful tool for impurity profiling, a critical step mandated by regulatory bodies. thermofisher.com
A potential GC-MS method for impurity analysis in this compound would likely utilize a low-bleed capillary column, such as a DB-5ms or equivalent, which is suitable for a wide range of analytes. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, allowing for library matching and identification of unknown impurities. thermofisher.com
Table 2: Representative GC-MS Conditions for Impurity Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 60 °C (2 min), then 15 °C/min to 300 °C (10 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-500 amu |
Advanced Quantitative Spectroscopic Methods for Assay Development in Research
Spectroscopic techniques provide rapid and non-destructive methods for the quantitative analysis of this compound, which are essential for assay development in a research setting.
UV-Visible Spectroscopy:
UV-Visible spectroscopy is a straightforward and robust method for determining the concentration of this compound in solution. The benzothiophene core of the molecule gives rise to characteristic absorption bands in the UV region. researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Derivative spectroscopy can be employed to enhance the resolution of overlapping spectral bands and to reduce the effects of background interference, which can be particularly useful when analyzing samples in complex matrices. nih.gov The first or second derivative of the absorption spectrum can be used for quantification, often providing greater specificity than the zero-order spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While primarily a structural elucidation tool, quantitative NMR (qNMR) has gained prominence as a highly accurate and precise method for determining the purity and concentration of organic compounds. qNMR does not require a calibration curve using an identical reference standard for the analyte. Instead, an internal standard of known purity and weight is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to that of a known signal from the internal standard. For this compound, a distinct proton or carbon signal in a region free from interference would be selected for quantification.
Method Development for Process Analytical Technology (PAT) in Synthetic Scale-Up Research
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. americanpharmaceuticalreview.com In the context of scaling up the synthesis of this compound, PAT plays a crucial role in understanding and controlling the reaction in real-time.
In-situ Spectroscopic Monitoring:
Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used for in-situ, real-time monitoring of the chemical transformations occurring during the synthesis of this compound. katsura-chemical.co.jp By inserting a probe directly into the reaction vessel, these techniques can track the disappearance of starting materials and the appearance of the product by monitoring characteristic vibrational bands. katsura-chemical.co.jp For instance, in a reaction involving halogenation, FTIR could monitor the consumption of a starting material and the formation of the C-Br or C-Cl bonds. rsc.org
Online Chromatography:
Online HPLC or UPLC systems can be integrated into a reactor setup to provide real-time quantitative data on the composition of the reaction mixture. discoveracs.org Automated sampling and analysis can provide a detailed profile of the reaction over time, allowing for the precise determination of reaction endpoints and the optimization of reaction conditions to maximize yield and minimize impurity formation. This real-time data is invaluable for developing robust and reproducible synthetic processes suitable for large-scale production. katsura-chemical.co.jp
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-bromo-5-chlorobenzo[b]thiophene, and how are reaction conditions optimized?
- The synthesis typically involves bromination and chlorination of benzo[b]thiophene derivatives. For example, bromomethyl-substituted analogs (e.g., 3-(bromomethyl)-5-chlorobenzo[b]thiophene) are synthesized via halogenation reactions using reagents like N-bromosuccinimide (NBS) in chloroform under controlled temperatures . Optimization involves adjusting solvent polarity (e.g., DMSO for nucleophilic substitutions), reaction time (2–24 hours), and stoichiometric ratios to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly for confirming halogen positions on the aromatic ring. Mass spectrometry (MS) and elemental analysis validate molecular weight (e.g., 261.56 g/mol for C₉H₆BrClS) and halogen content . X-ray crystallography resolves crystal packing and steric effects in derivatives .
Q. How does the electronic nature of bromine and chlorine substituents influence the compound's reactivity?
- Bromine's electron-withdrawing effect enhances electrophilic substitution at the 5-position, while chlorine stabilizes the thiophene ring via resonance. This electronic profile directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store at ≤4°C in amber glass to prevent photodegradation. Dispose of waste via halogen-specific protocols, as brominated/chlorinated compounds may generate toxic byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the LUMO of brominated derivatives correlates with binding affinity to kinase targets, aiding in rational drug design .
Q. What strategies resolve contradictions in reported synthetic yields for halogenated benzo[b]thiophenes?
- Discrepancies arise from solvent polarity (aprotic vs. protic) and temperature gradients. Systematic DOE (Design of Experiments) analyses identify optimal conditions. For instance, substituting THF with DMF improves yields in Pd-catalyzed couplings by 20–30% .
Q. How do substitution and elimination pathways compete in functionalizing this compound?
- Steric hindrance at the 3-position favors elimination over substitution. Kinetic studies using bulky bases (e.g., DBU) show increased elimination products (e.g., alkenes), while smaller bases (K₂CO₃) promote SNAr substitutions .
Q. What role does this compound play in synthesizing bioactive heterocycles?
- It serves as a scaffold for anticancer agents. For example, coupling with thiophene-2-carboxamides yields inhibitors of tubulin polymerization (IC₅₀ = 0.8–1.2 µM) .
Methodological Tables
Table 1. Key Synthetic Parameters for this compound Derivatives
| Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, CHCl₃, RT, 2 h | 85 | 95 | |
| Nucleophilic Substitution | NaOMe, DMSO, 60°C, 6 h | 78 | 92 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 65 | 90 |
Table 2. Computational Parameters for Reactivity Prediction
| Method | Basis Set | Property Analyzed | Application Example | Reference |
|---|---|---|---|---|
| DFT/B3LYP | 6-31G* | HOMO-LUMO Gap | Electrophilic site identification | |
| Hirshfeld Analysis | - | Crystal Packing | Intermolecular interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
